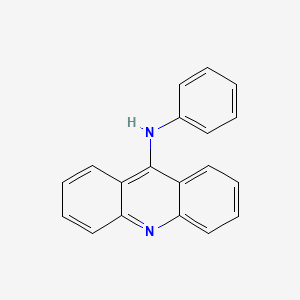

9-Anilinoacridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Anilinoacridine, also known as this compound, is a useful research compound. Its molecular formula is C19H14N2 and its molecular weight is 270.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Applications

Mechanism of Action:

9-Anilinoacridine functions primarily as a DNA intercalator, disrupting the normal function of DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism makes it an effective candidate for cancer treatment.

Case Studies:

- Novel Thiazine Substituted 9-Anilinoacridines: A study evaluated thiazine-substituted derivatives of 9-anilinoacridines against Dalton’s lymphoma ascites cells. Compounds such as 4b, c, e, g, i, j, k, m, o, p, q, r exhibited significant in vitro cytotoxicity with CTC50 values ranging from 0.18 to 0.39 µM. In vivo studies showed these compounds increased lifespan by 48-82% in treated subjects .

- Dual-Action Anticancer Agents: Research on molecular hybrids combining a this compound core with a methyl triazene moiety demonstrated potent anticancer activity. The hybrid compound 7b outperformed traditional drugs like amsacrine in antiproliferative assays across various cancer cell lines .

Antimalarial Applications

Mechanism of Action:

9-Anilinoacridines have been shown to inhibit β-hematin formation and target DNA topoisomerase II in Plasmodium falciparum, the parasite responsible for malaria. This dual targeting may help overcome resistance mechanisms seen with traditional antimalarial drugs.

Case Studies:

- A series of 9-anilinoacridines were tested for their ability to inhibit β-hematin formation in vitro. Compounds with specific substitutions (e.g., 3,6-diCl) displayed enhanced activity against chloroquine-resistant strains of P. falciparum, indicating their potential as new antimalarial agents .

Anti-inflammatory Applications

Mechanism of Action:

The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit the activation of key inflammatory cells such as mast cells and macrophages.

Case Studies:

- A study synthesized various acridine derivatives and evaluated their anti-inflammatory effects. Certain compounds demonstrated potent inhibition of TNF-alpha production in macrophage-like cell lines and were more effective than the reference inhibitor mepacrine .

Summary Table of Applications

Análisis De Reacciones Químicas

Functionalization Through Electrophilic Aromatic Substitution (EAS)

9-Anilinoacridine’s acridine ring undergoes EAS to introduce DNA-methylating groups (e.g., triazenes):

-

Reactants : this compound core with methyl triazene precursors.

-

Conditions : Electrophilic substitution at the acridine’s C2/C7 positions.

-

Example : Chimera 7b (IC<sub>50</sub> = 4.4 µM against β-glucuronidase in neutrophils) .

Structural Modifications and Derivative Formation

Modifications on the anilino ring enhance bioactivity:

-

Substituents : Carboxylic acid (–COOH), methoxy (–OCH<sub>3</sub>), trifluoromethyl (–CF<sub>3</sub>), and methyl (–CH<sub>3</sub>).

-

Characterization :

Mechanistic Insights into Reaction Pathways

-

S<sub>N</sub>Ar Mechanism : The chloro group in 9-chloroacridine is displaced by aromatic amines via a two-step process involving Meisenheimer complex formation .

-

Dual-Action Mechanism : In derivatives like 7b , the acridine intercalates DNA while the triazene moiety methylates O<sup>6</sup>-guanine, inhibiting topoisomerase II and MGMT repair protein .

This synthesis and functionalization framework enables the development of 9-anilinoacridines with tailored biological properties, validated by structural and mechanistic studies .

Propiedades

Número CAS |

3340-22-5 |

|---|---|

Fórmula molecular |

C19H14N2 |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

N-phenylacridin-9-amine |

InChI |

InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,20,21) |

Clave InChI |

LNVQBBHYPGFSMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Key on ui other cas no. |

3340-22-5 |

Sinónimos |

9-anilinoacridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.